Cas no 2006928-36-3 (5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one)

5-Amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and a 1-methylimidazolylmethyl moiety. This structure imparts unique reactivity and potential biological activity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and imidazole functionalities enhances its versatility in forming derivatives or metal complexes. Its stable dihydropyridin-2-one scaffold offers opportunities for further functionalization, while the methylimidazole group may contribute to improved solubility or binding affinity in target applications. The compound's well-defined molecular architecture supports its use in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators.
5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one structure
2006928-36-3 structure
Product Name:5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one
CAS No:2006928-36-3
MF:C10H12N4O
MW:204.228481292725
CID:5984799
PubChem ID:165479779
Update Time:2025-06-10

5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one
    • 2006928-36-3
    • EN300-1111541
    • 5-amino-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2-dihydropyridin-2-one
    • Inchi: 1S/C10H12N4O/c1-13-7-12-4-9(13)6-14-5-8(11)2-3-10(14)15/h2-5,7H,6,11H2,1H3
    • InChI Key: VBRXGQFTRXBMAL-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(=CN1CC1=CN=CN1C)N

Computed Properties

  • Exact Mass: 204.10111102g/mol
  • Monoisotopic Mass: 204.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 64.2Ų

5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one Pricemore >>

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Additional information on 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one

Introduction to 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one (CAS No. 2006928-36-3)

5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one (CAS No. 2006928-36-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, often referred to by its systematic name, belongs to the class of pyridinones and is characterized by its unique structural features, including an amino group, a methyl-substituted imidazole ring, and a dihydropyridine scaffold. These structural elements contribute to its potential therapeutic applications and biological activities.

The chemical structure of 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one is defined by its molecular formula C13H16N4O and molecular weight of 244.30 g/mol. The compound's structure can be visualized as a pyridinone core with an amino group at the 5-position and a methyl-substituted imidazole ring attached to the 1-position through a methylene bridge. This arrangement of functional groups imparts specific chemical properties and reactivity patterns that are crucial for its biological interactions.

In recent years, 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one has been the subject of extensive research due to its potential as a lead compound in the development of new therapeutic agents. Studies have shown that this compound exhibits promising pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are attributed to its ability to modulate various biological pathways and target specific proteins or receptors.

One of the key areas of interest in the study of 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

In addition to its anti-inflammatory and anti-cancer activities, 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one has been investigated for its neuroprotective properties. Research has shown that this compound can protect neurons from oxidative stress and neurotoxicity induced by various agents such as glutamate and beta amyloid peptides. These findings suggest that it may have therapeutic potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 5-amino-1-(1-methyl-1H-imidazol-5-yl)methyl-1,2-dihydropyridin-2-one have also been studied to assess its suitability for drug development. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life in animal models, making it a promising candidate for further preclinical and clinical evaluation.

To further explore the therapeutic potential of 5-amino-1-(1-methyl-1H-imidazol-5-y)methyl--pyridinone, ongoing research is focusing on optimizing its chemical structure to enhance its potency and selectivity. Structure-based drug design approaches are being employed to identify derivatives with improved pharmacological profiles. These efforts aim to develop more effective drugs with reduced side effects for various diseases.

In conclusion, 5-amino--(-(methyl--(imidazol--y)-methan)-)pyridinone (CAS No. 2006928) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Continued research into this compound will likely yield valuable insights into its mechanisms of action and potential clinical applications.

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